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Compound of Interest

2-Methoxy-3-
Compound Name: _ ) )
(trifluoromethyl)benzoic acid

Cat. No.: B3022589

A Technical Guide to 2-Methoxy-3-(trifluoromethyl)benzoic Acid: Properties, Synthesis, and
Applications in Modern Drug Discovery

Abstract

2-Methoxy-3-(trifluoromethyl)benzoic acid is a highly functionalized aromatic carboxylic acid
of significant interest to the pharmaceutical and material science sectors. Its unique substitution
pattern, featuring a methoxy group and a trifluoromethyl group positioned ortho and meta to a
carboxylic acid, respectively, imparts a distinct combination of electronic and steric properties.
These characteristics make it a valuable building block for the synthesis of complex molecular
architectures, particularly in the field of medicinal chemistry. The trifluoromethyl group is a well-
established bioisostere that can enhance critical drug-like properties such as metabolic stability,
lipophilicity, and binding affinity. This guide provides a comprehensive overview of the
chemical's nomenclature, physicochemical properties, synthetic pathways, and spectroscopic
characterization. Furthermore, it delves into its strategic application in drug discovery,
highlighting its role as a molecular fragment in the design of targeted therapeutics.

Molecular Identification and Physicochemical
Properties

The unambiguous identification of a chemical entity is foundational for research and
development. The formal IUPAC name for the compound is 2-Methoxy-3-
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(trifluoromethyl)benzoic acid. Its structural and identifying information are summarized
below.

Table 1: Chemical Identifiers for 2-Methoxy-3-(trifluoromethyl)benzoic acid

Identifier Value Source

2-Methoxy-3-

(trifluoromethyl)benzoic acid

IUPAC Name

CAS Number 119692-41-0 [1]
Molecular Formula CoH7F30s3 [1]
Molecular Weight 220.15 g/mol [1]

, COC1=C(C=CC=C1C(F)
Canonical SMILES [2]
(FF)C(=0)O

COVAZHQHYXQLOT-
InChiKey [2]
UHFFFAOYSA-N

The physicochemical properties of a compound govern its behavior in both chemical and
biological systems. While experimental data for this specific isomer is not broadly published,
properties can be predicted or inferred from related structures.

Table 2: Physicochemical Properties of 2-Methoxy-3-(trifluoromethyl)benzoic acid
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Property

Value (Predicted/Inferred)

Significance in Drug
Discovery

Monoisotopic Mass

220.03473 Da

[2]

XlogP 2.3 [2]
Influences ionization state at
pKa ~3.0 (inferred) physiological pH, affecting
solubility and cell permeability.
Not available. Isomers like 3- )
] ] ) ) ) Purity assessment and
Melting Point (trifluoromethyl)benzoic acid ) ) )
formulation considerations.
melt at 104-106 °C.
Not available. Isomers like 2- o -
N ) ) ) ) Purification and stability
Boiling Point (trifluoromethyl)benzoic acid

boil at 247 °C.[3]

assessment.

The Strategic Role of the Trifluoromethyl Group in
Medicinal Chemistry

The incorporation of fluorine, and particularly the trifluoromethyl (-CFs) group, into drug

candidates is a cornerstone of modern medicinal chemistry. The -CFs group is prized for its

ability to modulate a molecule's properties in several beneficial ways:

o Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -

CFs group highly resistant to metabolic degradation (e.g., oxidation by Cytochrome P450

enzymes). This can increase a drug's half-life and bioavailability.[4]

 Increased Lipophilicity: The -CFs group is highly lipophilic, which can improve a molecule's

ability to cross cellular membranes and reach its intended biological target.[4]

e Modulation of Acidity/Basicity: As a potent electron-withdrawing group, the -CFs group can
significantly lower the pKa of nearby acidic or basic centers, altering the ionization state of

the molecule at physiological pH.
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» Improved Binding Affinity: The -CFs group can participate in favorable, non-covalent
interactions with protein targets, such as dipole-dipole and hydrophobic interactions, thereby
increasing binding potency.

In 2-methoxy-3-(trifluoromethyl)benzoic acid, the powerful inductive effect of the -CFs group
at the 3-position enhances the acidity of the carboxylic acid at the 1-position, while the methoxy
group at the 2-position influences the local electronic environment and conformation of the
molecule. This unique combination makes it a desirable scaffold for exploring structure-activity
relationships (SAR) in drug discovery programs.[4]

Synthesis and Reactivity

While a specific, peer-reviewed synthesis for 2-methoxy-3-(trifluoromethyl)benzoic acid is
not readily available in the literature, a plausible synthetic route can be proposed based on
established organometallic and aromatic chemistry principles. A potential pathway could begin
from a commercially available substituted trifluoromethyl aniline or phenol.

A hypothetical retrosynthetic analysis suggests that the target molecule could be constructed
via the carboxylation of a suitable organometallic intermediate.

;;;;;;;;

Click to download full resolution via product page
Caption: A plausible synthetic workflow for 2-Methoxy-3-(trifluoromethyl)benzoic acid.
Reactivity: The molecule possesses three key reactive sites:

o Carboxylic Acid: Can undergo standard reactions like esterification, amidation (e.g., via an
acyl chloride intermediate), and reduction to a primary alcohol.

o Aromatic Ring: The ring is moderately deactivated to electrophilic aromatic substitution due
to the electron-withdrawing -CFs and -COOH groups. However, the methoxy group is an
ortho-, para-director, potentially allowing for substitution at the 4- or 6-positions under forcing
conditions.
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o Methoxy Group: Can be cleaved under harsh acidic conditions (e.g., HBr) to yield the

corresponding phenol.

Spectroscopic and Analytical Characterization

The structure of 2-methoxy-3-(trifluoromethyl)benzoic acid can be unequivocally confirmed
using a combination of spectroscopic techniques. Below are the expected key features in its
spectra.

Table 3: Predicted Spectroscopic Data for 2-Methoxy-3-(trifluoromethyl)benzoic acid
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Technique

Expected Features

1H NMR

- Carboxylic Acid (-COOH): A broad singlet,
downfield (>10 ppm). - Aromatic Protons (Ar-H):
Three distinct signals in the aromatic region
(~7.2-8.0 ppm), exhibiting coupling patterns
(e.g., doublet of doublets, triplets) consistent
with a 1,2,3-trisubstituted benzene ring. -
Methoxy Protons (-OCHs): A sharp singlet
around 3.9-4.1 ppm.

13C NMR

- Carbonyl Carbon (-C=0): Signal in the range
of 165-170 ppm. - Aromatic Carbons (Ar-C): Six
distinct signals, including carbons attached to
the methoxy, trifluoromethyl, and carboxyl
groups, with characteristic shifts. The carbon of
the -CFs group will appear as a quartet due to
C-F coupling. - Methoxy Carbon (-OCHs): Signal
around 55-60 ppm.

F NMR

A single, sharp signal for the three equivalent

fluorine atoms of the -CFs group.

IR Spectroscopy

- O-H Stretch (Carboxylic Acid): A very broad
band from ~2500-3300 cm~*. - C=0 Stretch
(Carboxylic Acid): A strong, sharp absorption
around 1700-1725 cm~1. - C-F Stretches:
Strong absorptions in the 1100-1350 cm™!

region.

Mass Spectrometry

- [M-H]~ (Negative ESI): An ion at m/z = 219.03.
- [M+H]* (Positive ESI): An ion at m/z = 221.04.
[2]

Note: Chemical shifts are approximate and depend on the solvent used.

Application in Drug Discovery and Development
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2-Methoxy-3-(trifluoromethyl)benzoic acid is an ideal candidate for Fragment-Based Drug
Discovery (FBDD), an approach that has successfully yielded multiple approved drugs.[5]
FBDD involves screening libraries of small, low-complexity molecules ("fragments”) to identify
those that bind to a biological target, albeit with low affinity.[6] These initial hits serve as starting
points for chemical elaboration into potent, selective, and drug-like leads.[5]

The properties of this molecule align perfectly with the principles of FBDD:
e Low Molecular Weight: At ~220 g/mol , it fits well within the typical fragment space.

o Defined Vectors for Growth: The carboxylic acid provides a clear handle for synthetic
modification (e.g., forming amides) to "grow" the fragment into unoccupied pockets of a
target's binding site.

o High Sp3 Character and 3D Shape: The combination of the planar ring with the tetrahedral -
CFs and methoxy groups provides a three-dimensional shape that can effectively sample
protein surfaces.
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Caption: The role of a fragment like 2-methoxy-3-(trifluoromethyl)benzoic acid in a typical
FBDD workflow.
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Exemplary Protocol: Fragment Screening via Surface
Plasmon Resonance (SPR)

This protocol outlines how 2-methoxy-3-(trifluoromethyl)benzoic acid could be used in a
primary screen to identify fragments that bind to a hypothetical protein target, such as a kinase
or a protease.

Objective: To identify binding of 2-methoxy-3-(trifluoromethyl)benzoic acid to Protein-X
using SPR.

Materials:

Biacore T200 or similar SPR instrument.[5]

CMS5 sensor chip.

Amine coupling kit (EDC, NHS, ethanolamine).

Protein-X (target), >95% purity.

2-Methoxy-3-(trifluoromethyl)benzoic acid (stock solution in DMSO, e.g., 100 mM).

Running buffer (e.g., HBS-EP+, pH 7.4).
Methodology:

e Protein Immobilization: a. Activate the CM5 sensor chip surface with a 1:1 mixture of
EDC/NHS for 7 minutes. b. Inject Protein-X (at ~50 pg/mL in 10 mM acetate buffer, pH 5.0)
over the activated surface until the desired immobilization level (~8000 Response Units) is
reached. c. Deactivate any remaining active esters by injecting 1 M ethanolamine-HCI for 7
minutes. d. A reference flow cell should be prepared similarly but without protein
immobilization to allow for reference subtraction.

» Fragment Screening: a. Prepare a dilution series of the fragment in running buffer. A typical
concentration range for fragment screening is 10 uM to 1 mM. Ensure the final DMSO
concentration is consistent across all samples and does not exceed 1-2%. b. Inject the
fragment solutions over the reference and protein-coated flow cells at a constant flow rate
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(e.g., 30 pL/min). c. Monitor the change in response units (RU) in real-time. A concentration-
dependent increase in RU on the protein channel relative to the reference channel indicates
binding. d. Include buffer-only injections periodically for double-referencing.

o Data Analysis: a. Subtract the reference channel data from the protein channel data. b. Plot
the steady-state response (RU_eq) against the fragment concentration. c. Fit the data to a
steady-state affinity model to determine the dissociation constant (K_D), which quantifies
binding affinity. For fragments, K_D values are typically in the high micromolar to millimolar
range.

Interpretation of Results: A confirmed, dose-dependent binding signal for 2-methoxy-3-
(trifluoromethyl)benzoic acid would validate it as a "hit." This hit would then be subjected to
structural studies (e.g., X-ray crystallography) to understand its binding mode, providing a
rational starting point for lead optimization.[7]

Safety and Handling

2-Methoxy-3-(trifluoromethyl)benzoic acid should be handled with standard laboratory
precautions. As a substituted benzoic acid, it is expected to be an irritant.

o Hazard Classifications: May cause skin, eye, and respiratory irritation.[3]

» Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.[3]

o Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or
vapors.

e Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

2-Methoxy-3-(trifluoromethyl)benzoic acid is more than just a chemical intermediate; it is a
strategically designed building block for modern chemical and pharmaceutical research. The
interplay between its methoxy, trifluoromethyl, and carboxylic acid functional groups provides a
unique chemical tool for creating novel molecules with tailored properties. Its suitability as a
molecular fragment makes it particularly valuable for fragment-based drug discovery
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campaigns, offering a robust starting point for the development of next-generation therapeutics.
As the demand for compounds with enhanced pharmacological profiles continues to grow, the
utility of well-designed, fluorinated scaffolds like this one will undoubtedly increase.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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